Desketoraloxifene

Selective Estrogen Receptor Modulators Transcriptional Regulation Breast Cancer Research

Struggling to resolve ER subtype-specific signaling at AP-1 sites? Standard SERMs like raloxifene show balanced ERα/ERβ activity, complicating data interpretation. Desketoraloxifene solves this with pronounced ERα selectivity at AP-1, closely mimicking 4-hydroxytamoxifen. It uniquely inhibits phospholipase D (PLD1/PLD2, IC50 380 nM), enabling single-agent dissection of ER-PLD crosstalk in cancer and metabolic research. • ERα-selective AP-1 activator (unlike raloxifene) • Dual PLD inhibitor for lipid signaling studies • Validated neuroprotective scaffold via GPR30 • ≥98% purity; ambient global shipping.

Molecular Formula C27H27NO3S
Molecular Weight 445.6 g/mol
Cat. No. B1670293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesketoraloxifene
SynonymsDesketoraloxifene
Molecular FormulaC27H27NO3S
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C27H27NO3S/c29-21-8-4-20(5-9-21)27-26(24-13-10-22(30)18-25(24)32-27)19-6-11-23(12-7-19)31-17-16-28-14-2-1-3-15-28/h4-13,18,29-30H,1-3,14-17H2
InChIKeyULDLKHSSWQBEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desketoraloxifene: SERM and PLD Inhibitor Overview


Desketoraloxifene (CAS 216570-81-9) is a synthetic benzothiophene derivative that functions as a selective estrogen receptor modulator (SERM) with a unique pharmacological profile. Structurally, it is an analogue of raloxifene in which the ketone functionality has been removed, resulting in a more planar and conformationally flexible ligand that more closely resembles 4-hydroxytamoxifen [1]. Desketoraloxifene acts as an estrogen receptor alpha (ERα) activator at AP-1 sites and exhibits inhibitory activity against mammalian phospholipase D (PLD) enzymes [1].

Pathway Studies

ERα-biased AP-1 transcription modulation (tamoxifen-like profile)

Dual Target

Concurrent PLD enzyme inhibition and SERM activity in a single tool compound

SAR Scaffold

Benzothiophene core optimization; ketone-removed conformation reference

Signaling

GPR30-dependent, ER-independent neuroprotection model probing

Why Desketoraloxifene Cannot Be Replaced


Despite sharing a benzothiophene core with clinically used SERMs such as raloxifene and arzoxifene, desketoraloxifene exhibits distinct pharmacological properties that preclude simple substitution. The removal of the ketone moiety alters the conformational flexibility of the ligand, profoundly impacting its transcriptional activation profile at AP-1 sites [1]. Unlike raloxifene, which demonstrates balanced ERα/ERβ activity, desketoraloxifene shows pronounced ERα selectivity, more closely mimicking the profile of 4-hydroxytamoxifen [1]. Furthermore, desketoraloxifene possesses unique inhibitory activity against phospholipase D enzymes (PLD1 and PLD2) [2], a property not shared by raloxifene or arzoxifene, making it irreplaceable in studies exploring the intersection of SERM pharmacology and PLD-mediated signaling pathways.

Raloxifene
This Product ERα-selective AP-1 activator (mimics 4-hydroxytamoxifen)
Substitute Risk Balanced ERα/ERβ profile would alter AP-1 transcriptional outcome
Clinical SERMs (raloxifene, arzoxifene)
This Product PLD1/PLD2 inhibitory activity (IC50 in submicromolar range)
Substitute Risk Lack of PLD inhibition precludes lipid signaling crosstalk studies
Other benzothiophene SERMs
This Product Ketone-removed planar conformation alters transcriptional selectivity
Substitute Risk Conformational flexibility differences may shift ER subtype activation bias

Desketoraloxifene Comparative Evidence


ERα-Selective Activation at AP-1 Sites vs Raloxifene

Desketoraloxifene demonstrates a markedly different transcriptional activation profile compared to raloxifene at AP-1 sites. In transcriptional assays, desketoraloxifene was found to be a much stronger activator at an AP-1 site with ERα than with ERβ, mimicking the profile of 4-hydroxytamoxifen more closely than that of raloxifene [1]. While the study provides qualitative comparative data, specific fold-change values are not reported in the accessible literature [1].

AP-1 ERα Selectivity
Head-to-head
Stronger ERα than ERβ activation; closely mimics 4-hydroxytamoxifen
Supports ERα-biased AP-1 reporter studies
Qualitative comparison; specific fold-change not reported
Selective Estrogen Receptor Modulators Transcriptional Regulation Breast Cancer Research

Phospholipase D (PLD) Inhibition

Desketoraloxifene inhibits mammalian phospholipase D2 (PLD2) with an IC50 of 380 ± 12 nM, as measured using an in vivo deuterated 1-butanol PLD assay [1]. While direct comparative IC50 data for raloxifene or arzoxifene in the same assay system is not available, this inhibitory activity is a distinctive feature of desketoraloxifene not associated with clinically used benzothiophene SERMs [1].

PLD2 Inhibition
Reported
IC50 = 380 ± 12 nM
Context-dependent PLD signaling probe
In vivo deuterated 1-butanol assay; raloxifene comparison data not available
Phospholipase D Lipid Signaling Enzyme Inhibition

GPR30-Dependent Neuroprotection

The desketoraloxifene-related benzothiophene SERM desmethylarzoxifene (DMA) exhibited submicromolar potency for neuroprotection in primary rat neurons subjected to oxygen-glucose deprivation (OGD), a model of ischemic injury [1]. This neuroprotective activity was shown to be GPR30-dependent and ER-independent, and did not correlate with classical ER binding affinity [1].

Neuroprotection (GPR30)
Class-level
Submicromolar potency in OGD model (analogue DMA)
Supports GPR30-dependent neuroprotection assay context
Desketoraloxifene scaffold class inference; ER-independent mechanism
Neuroprotection GPR30 Signaling Ischemia Research

Arzoxifene In Vivo Potency Advantage Over Raloxifene

In ovariectomized rats, arzoxifene (LY353381.HCl), a benzothiophene SERM structurally related to desketoraloxifene, demonstrated significantly greater potency than raloxifene for reducing body weight and serum cholesterol. Arzoxifene exhibited a half-maximal efficacious dose (ED50) of 0.001 mg/kg for these endpoints, compared to reported ED50 values for raloxifene in the range of 1-3 mg/kg in similar models, representing an approximately 1000-fold increase in potency [1].

In Vivo Potency (Arzoxifene)
Class-level
ED50 = 0.001 mg/kg (vs raloxifene ~1-3 mg/kg)
Supports benzothiophene SAR potency exploration
Arzoxifene as structural analogue; ovariectomized rat model, 5-week oral dosing
Osteoporosis In Vivo Pharmacology SERM Potency

Desketoraloxifene Key Research Applications


ERα-Selective AP-1 Transcription Studies

Researchers investigating the divergent transcriptional outcomes mediated by ERα versus ERβ at AP-1 response elements will find desketoraloxifene an indispensable tool. Its pronounced ERα selectivity at AP-1 sites, which more closely mimics 4-hydroxytamoxifen than raloxifene, enables precise dissection of ER subtype-specific signaling pathways in breast cancer and other hormone-responsive tissues [1].

Dual ERα and PLD Signaling Probing

For studies examining crosstalk between estrogen receptor signaling and phospholipase D-mediated lipid messenger generation, desketoraloxifene offers a unique dual activity profile. With an IC50 of 380 ± 12 nM against PLD2 [1] and concomitant ERα transcriptional modulation [2], it serves as a single-agent tool for investigating the intersection of these pathways, particularly in cancer cell biology and metabolic research.

Benzothiophene SERM SAR Studies

Desketoraloxifene represents a key intermediate in the optimization of benzothiophene-based SERMs. Its structural modification—removal of the ketone moiety—fundamentally alters ligand conformation and transcriptional selectivity [1], providing a critical reference compound for medicinal chemistry programs aiming to develop next-generation SERMs with improved potency and tissue selectivity, as exemplified by the enhanced in vivo potency of arzoxifene [3].

GPR30-Dependent Neuroprotection Research

The desketoraloxifene scaffold has been validated as a neuroprotective pharmacophore acting through GPR30-dependent, ER-independent mechanisms [1]. Researchers exploring novel neuroprotective strategies for ischemic stroke or neurodegenerative conditions can employ desketoraloxifene and its analogues to investigate this non-classical estrogen receptor signaling pathway, distinct from traditional SERM pharmacology.

Application
Selection Property
Validation Focus
ERα-Selective AP-1 Transcription Studies
ERα-biased AP-1 activation profile (4-hydroxytamoxifen-like)
Confirm ER subtype transcriptional selectivity in reporter assays
Dual ERα / PLD Signaling Crosstalk
Concurrent SERM activity and PLD2 inhibition
Verify PLD2 IC50 and ERα modulation in cellular lipid signaling models
Benzothiophene SERM SAR Studies
Ketone-removed conformation reference
Compare transcriptional selectivity vs. ketone-containing analogues
GPR30-Dependent Neuroprotection Research
Scaffold associated with ER-independent neuroprotection assay response
Evaluate GPR30-mediated protective effects in OGD or relevant models

Technical Documentation Hub

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31 linked technical documents
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